

Spectroscopic Characterization of 4,5-Difluoro-2-methoxyphenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name:	4,5-Difluoro-2-methoxyphenylacetic acid
Cat. No.:	B2860861

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the compound **4,5-Difluoro-2-methoxyphenylacetic acid** (CAS Number: 886761-73-5). As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document synthesizes predicted spectroscopic data with comparative analysis of structurally related compounds to offer a comprehensive characterization. It includes an in-depth interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines the standardized experimental protocols for acquiring such data, ensuring methodological rigor and reproducibility in a research setting.

Introduction

4,5-Difluoro-2-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including acidity, lipophilicity, and metabolic stability. These modifications are of high interest in drug discovery and development, where fine-tuning molecular properties is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. The methoxy group and the acetic acid moiety further contribute to the molecule's chemical reactivity and potential for forming various derivatives.

Accurate structural elucidation and purity assessment are critical for any chemical entity intended for advanced applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide provides an in-depth look at the expected spectroscopic signature of **4,5-Difluoro-2-methoxyphenylacetic acid**, offering a valuable resource for researchers synthesizing or utilizing this compound.

Molecular Structure

The structural formula of **4,5-Difluoro-2-methoxyphenylacetic acid** is presented below. The numbering of the atoms is crucial for the assignment of signals in the NMR spectra.

Caption: Molecular structure of **4,5-Difluoro-2-methoxyphenylacetic acid**.

Spectroscopic Data & Interpretation

Disclaimer: Experimental spectra for **4,5-Difluoro-2-methoxyphenylacetic acid** are not readily available in public databases. The data presented below is a combination of predicted values and analysis based on structurally similar compounds. Predicted data should be used as a guide and confirmed with experimental results.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of **4,5-Difluoro-2-methoxyphenylacetic acid** would exhibit distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0 - 7.2	dd	1H	Ar-H
~6.8 - 7.0	dd	1H	Ar-H
~3.9	s	3H	-OCH ₃
~3.7	s	2H	-CH ₂ COOH
~11-12	br s	1H	-COOH

Interpretation:

- **Aromatic Protons:** The two aromatic protons will appear as doublets of doublets (dd) due to coupling with the adjacent fluorine atoms and with each other. The exact chemical shifts and coupling constants (J-values) are sensitive to the electronic environment.
- **Methoxy Protons:** The three protons of the methoxy group are expected to appear as a sharp singlet around 3.9 ppm.
- **Methylene Protons:** The two protons of the methylene group in the acetic acid side chain will also appear as a singlet, typically around 3.7 ppm.
- **Carboxylic Acid Proton:** The acidic proton of the carboxyl group is a broad singlet that can appear over a wide chemical shift range, often between 11 and 12 ppm, and its visibility can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. The presence of electronegative fluorine and oxygen atoms will significantly influence the chemical shifts of the carbon atoms.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~175	COOH
~150 (d)	C-F
~148 (d)	C-F
~145	C-OCH ₃
~120	Ar-C
~115 (d)	Ar-CH
~110 (d)	Ar-CH
~56	-OCH ₃
~35	-CH ₂ COOH

Interpretation:

- **Carbonyl Carbon:** The carboxylic acid carbonyl carbon is expected to have the most downfield chemical shift, around 175 ppm.
- **Aromatic Carbons:** The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbons directly bonded to fluorine will appear as doublets with large coupling constants.
- **Methoxy and Methylene Carbons:** The methoxy carbon will resonate around 56 ppm, while the methylene carbon of the acetic acid moiety will be further upfield, around 35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4,5-Difluoro-2-methoxyphenylacetic acid** will be characterized by absorptions corresponding to the O-H, C=O, C-O, and C-F bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
1700-1725	Strong	C=O stretch (carboxylic acid)
1500-1600	Medium	C=C stretch (aromatic)
1200-1300	Strong	C-O stretch (acid and ether)
1000-1150	Strong	C-F stretch

Interpretation:

- O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.
- C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.
- C-F Stretch: Strong absorptions in the 1000-1150 cm⁻¹ region are characteristic of C-F stretching vibrations.

Mass Spectrometry (MS)

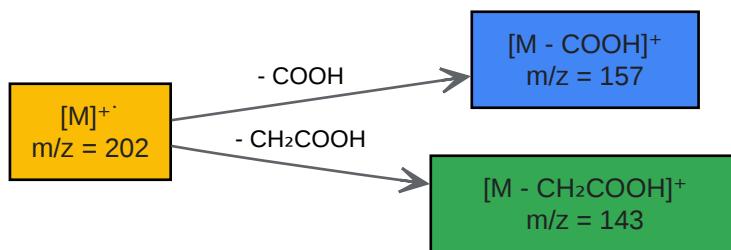
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4,5-Difluoro-2-methoxyphenylacetic acid**, the molecular ion peak and characteristic fragment ions would be observed.

Table 4: Predicted Mass Spectrometry Data (EI)

m/z	Interpretation
202.04	Molecular ion [M] ⁺
157.04	[M - COOH] ⁺
129.03	[M - COOH - CO] ⁺

Interpretation:

- Molecular Ion: The molecular ion peak ($[M]^+$) should be observed at an m/z corresponding to the molecular weight of the compound (202.16 g/mol).
- Fragmentation Pattern: A common fragmentation pathway for phenylacetic acids is the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z 157.04. Further fragmentation may also be observed.



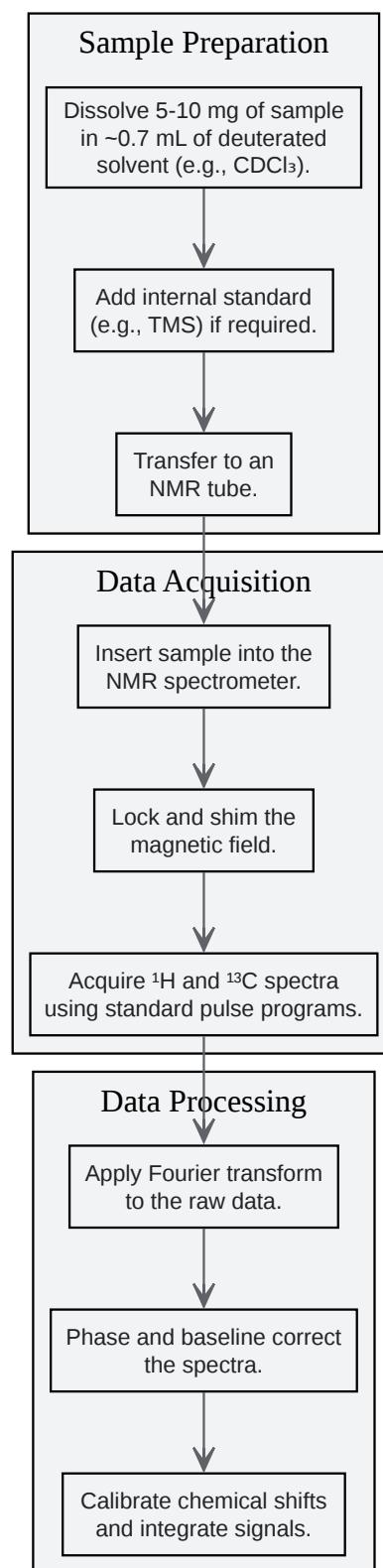
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Caption: Predicted key fragmentation pathways for **4,5-Difluoro-2-methoxyphenylacetic acid**.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. It is essential to consult the specific instrument manuals and standard operating procedures of your laboratory.

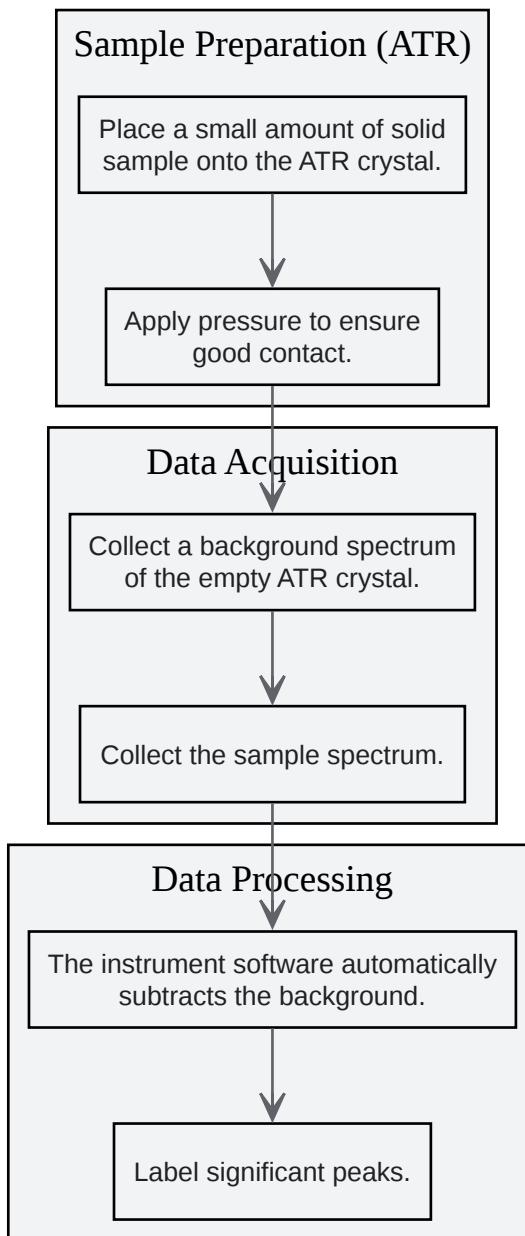
NMR Spectroscopy



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Caption: General workflow for NMR data acquisition.

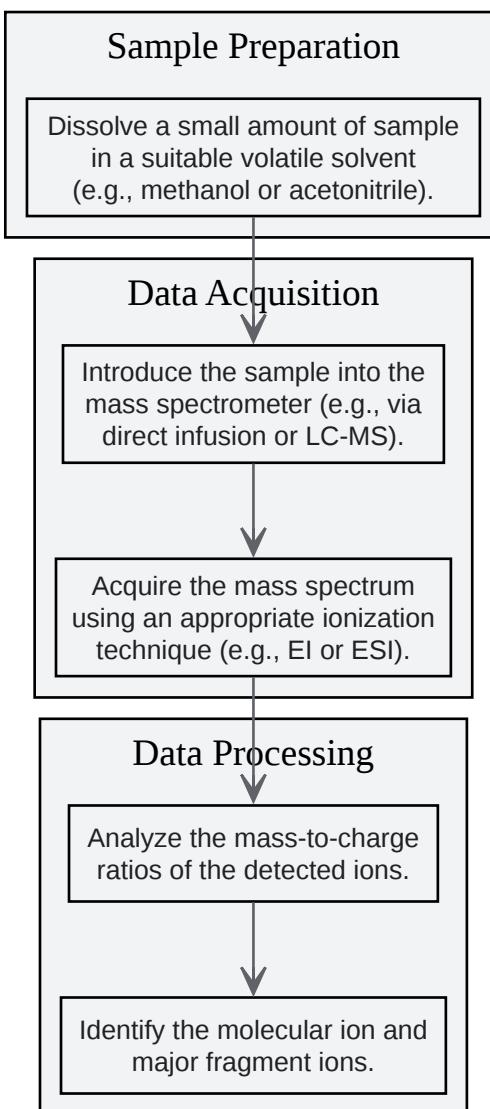
IR Spectroscopy



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Caption: General workflow for ATR-IR data acquisition.

Mass Spectrometry



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Caption: General workflow for mass spectrometry data acquisition.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **4,5-Difluoro-2-methoxyphenylacetic acid**. While based on predictive models and comparative data, the interpretations of the ^1H NMR, ^{13}C NMR, IR, and MS spectra offer a robust framework for researchers working with this compound. The provided experimental protocols outline the standard methodologies for obtaining high-quality spectroscopic data, which is essential for structural verification and purity assessment. It is

strongly recommended that experimental data be acquired to confirm the predictions laid out in this guide.

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